REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C([Mg]Cl)(C)C.[Cl:14][CH2:15][C:16](N(OC)C)=[O:17].Cl>C1COCC1>[Cl:14][CH2:15][C:16]([C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1)=[O:17]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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BrC1=NC=C(C=C1)F
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Name
|
|
Quantity
|
284 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)N(C)OC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
ice
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 2 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The mixture was stirred at RT overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
|
Details
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The mixture was extracted into ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The resulting residue was dissolved in 1 L of warm hexane
|
Type
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ADDITION
|
Details
|
treated with several grams of silica gel
|
Type
|
CUSTOM
|
Details
|
to remove colored impurities
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting solid was isolated by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=NC=C(C=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |